3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride
Overview
Description
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Mechanism of Action
Target of Action
The primary target of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle progression, leading to the inhibition of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. Under normal conditions, CDK2 binds to cyclin E or cyclin A, allowing the cell to progress from the G1 phase to the S phase. When cdk2 is inhibited, this progression is halted, leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have shown favorable pharmacodynamic and pharmacokinetic attributes
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation due to cell cycle arrest . This can lead to apoptosis, or programmed cell death, in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride typically involves multiple steps, starting with the formation of the triazolopyridine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amines or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is used to study various biological processes, including enzyme inhibition and receptor binding.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes.
Comparison with Similar Compounds
Trazodone: A well-known antidepressant with a similar triazolopyridine core.
Piperazine derivatives: Compounds containing piperazine rings, which are used in various pharmaceutical applications.
Uniqueness: 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride stands out due to its specific structural features and reactivity profile. While similar compounds may share some characteristics, the unique combination of the triazolopyridine and piperidine moieties gives this compound distinct properties and applications.
Properties
IUPAC Name |
3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQVGNLLVUWFER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2C=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052541-62-4 | |
Record name | 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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